(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid
Description
(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid (CAS: 70785-61-4) is a chiral pharmaceutical intermediate with the molecular formula C₁₅H₁₄N₂O₅ and a molar mass of 302.28 g/mol . It features a 4-hydroxyphenyl group linked to a nicotinamide moiety via an acetic acid backbone (Figure 1). The compound is critical in synthesizing cefpiramide, a third-generation cephalosporin antibiotic, due to its stereospecificity (R-configuration) and hydrogen-bonding capacity . Key physical properties include a density of 1.448 g/cm³, a predicted boiling point of 696.8°C, and storage requirements under inert atmosphere at room temperature .
Properties
IUPAC Name |
(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-8-6-12(19)11(7-16-8)14(20)17-13(15(21)22)9-2-4-10(18)5-3-9/h2-7,13,18H,1H3,(H,16,19)(H,17,20)(H,21,22)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZMURWBBRKTNN-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation of Benzyl Phenyl Ether
Benzyl phenyl ether undergoes chloromethylation using formaldehyde and hydrogen chloride. This step introduces a chloromethyl group at the 4-position:
Reaction Conditions :
Cyanide Substitution and Hydrolysis
4-Benzyloxybenzyl chloride is reacted with sodium cyanide to form 4-benzyloxyphenylacetonitrile, followed by acidic hydrolysis to yield 4-hydroxyphenylacetic acid:
Key Advantages :
-
Benzyl chloride byproduct is recyclable, enhancing cost efficiency.
Synthesis of 4-Hydroxy-6-methylnicotinic Acid Derivative
The nicotinamide segment requires the preparation of 4-hydroxy-6-methylnicotinic acid, which is subsequently activated for coupling.
Cyclocondensation of β-Ketoesters
A common approach involves cyclocondensation of β-ketoesters with ammonium acetate:
Optimization Notes :
-
Catalyst : Lewis acids (e.g., ZnCl) improve cyclization efficiency.
-
Solvent : Ethanol or DMF under reflux.
Hydrolysis to Free Acid
The ester is hydrolyzed under basic conditions (e.g., NaOH) to yield 4-hydroxy-6-methylnicotinic acid:
Coupling Strategies for Amide Bond Formation
The critical step involves coupling 4-hydroxy-6-methylnicotinic acid with 4-hydroxyphenylacetic acid while preserving stereochemistry.
Activation of Nicotinic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride:
Amidation with (R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid
The acyl chloride reacts with (R)-2-amino-2-(4-hydroxyphenyl)acetic acid under Schotten-Baumann conditions:
Reaction Conditions :
-
Solvent : Dichloromethane or THF
-
Base : Triethylamine (neutralizes HCl byproduct)
-
Temperature : 0–25°C
Stereochemical Control and Resolution
The (R)-configuration is introduced via two primary methods:
Chiral Auxiliary Approach
A chiral auxiliary (e.g., Evans oxazolidinone) is used during amidation, followed by auxiliary removal:
Resolution : Chromatography or recrystallization separates diastereomers.
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer from a racemic mixture:
Advantages : High enantiomeric excess (>98%) under mild conditions.
Industrial-Scale Considerations
Process Optimization Table
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Coupling Temperature | 0–5°C | Minimizes racemization |
| Solvent for Amidation | THF | Enhances reagent solubility |
| Catalyst for Cyclization | ZnCl (1 mol%) | Reduces reaction time by 40% |
| Crystallization Solvent | Ethanol/Water (7:3) | Improves crystal purity (>99%) |
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Cefpiramide, a cephalosporin antibiotic, has been studied for its efficacy against a range of bacterial infections. The side chain (R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid contributes to the overall activity of the drug by enhancing its binding affinity to bacterial penicillin-binding proteins (PBPs). Studies indicate that modifications in the side chain can lead to improved antibacterial properties against resistant strains of bacteria .
Anti-inflammatory Properties
Research has shown that compounds similar to this compound exhibit anti-inflammatory effects. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where modulation of inflammatory pathways is crucial for treatment .
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Specifically, it has been tested for its ability to inhibit certain enzymes involved in metabolic pathways, which can provide insights into drug design and development .
Drug Design and Development
Due to its structural characteristics, this compound serves as a model compound in drug design. Researchers have employed structure-activity relationship (SAR) studies to explore modifications that could enhance therapeutic efficacy while reducing side effects .
Cancer Treatment
Emerging research suggests that compounds with similar structures may have potential in cancer therapy. The ability of these compounds to interact with specific cellular pathways involved in tumor growth and metastasis is under investigation. Preliminary studies indicate that they may inhibit cancer cell proliferation and induce apoptosis .
Neurological Disorders
There is ongoing research into the neuroprotective effects of this compound. Some studies suggest that it may have potential applications in treating neurodegenerative diseases by modulating oxidative stress and inflammation within neural tissues .
Case Studies
Mechanism of Action
The mechanism of action of ®-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
(2R)-2-(4-Hydroxyphenyl)propanoic acid
- Molecular Formula : C₉H₁₀O₃
- Molar Mass : 166.18 g/mol
- Key Differences: Lacks the nicotinamide group, replaced by a simpler propanoic acid chain. Contains a methyl group instead of the acetic acid backbone. Single stereocenter (vs. two in the target compound).
| Property | Target Compound | (2R)-2-(4-Hydroxyphenyl)propanoic acid |
|---|---|---|
| Molar Mass (g/mol) | 302.28 | 166.18 |
| Functional Groups | Nicotinamide, acetic acid, hydroxyphenyl | Propanoic acid, hydroxyphenyl |
| Pharmacological Role | Antibiotic intermediate | Synthetic precursor |
(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid
- Molecular Formula : C₁₅H₁₇N₃O₆
- Molar Mass : 335.32 g/mol
- Key Differences :
- Replaces the nicotinamide with a dioxopiperazine ring (heterocyclic structure).
- Ethyl substituent on the piperazine enhances hydrophobicity.
- Forms intramolecular hydrogen bonds (N–H⋯O), stabilizing its crystal structure.
- Applications : Intermediate in cefepime (fourth-generation cephalosporin); broader Gram-negative coverage due to piperazine .
| Property | Target Compound | (2S)-Dioxopiperazine Derivative |
|---|---|---|
| Heterocyclic Group | Nicotinamide | 2,3-Dioxopiperazine |
| Hydrogen Bonding | Intermolecular | Intra- and intermolecular |
| Antibiotic Generation | Third-gen (cefpiramide) | Fourth-gen (cefepime) |
2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid
- Molecular Formula: C₁₁H₁₃NO₃
- Molar Mass : 207.23 g/mol
- Key Differences: Cyclopropylamino group replaces nicotinamide, reducing steric bulk. Smaller molecular size may improve membrane permeability. Lacks aromatic nitrogen atoms critical for enzyme binding.
- Applications : Investigated for antimicrobial activity; less potent than nicotinamide derivatives .
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
- Molecular Formula: C₁₃H₁₇NO₅
- Molar Mass : 267.28 g/mol
- Key Differences: Boc-protected amine increases hydrophobicity. No heterocyclic components; primarily a synthetic intermediate. Lower acidity (predicted pKa ~4.5 vs. 2.0 for the target compound).
Pharmacological and Structural Insights
- Nicotinamide vs. Piperazine/Dioxopiperazine : The nicotinamide group in the target compound enhances binding to bacterial penicillin-binding proteins (PBPs) via hydrogen bonding, while piperazine derivatives improve β-lactamase stability .
- Stereochemistry : The R-configuration is critical for antibiotic efficacy, as seen in cefpiramide and related cephalosporins .
- Solubility : The target compound’s polar hydroxyl and amide groups confer moderate aqueous solubility (~10 mg/mL), whereas Boc-protected analogs are more lipophilic .
Biological Activity
(R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid, commonly referred to as a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxyl group and a nicotinamide moiety, contributing to its pharmacological properties. This article aims to synthesize current research findings regarding the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 70785-61-4
- Molecular Formula : C15H14N2O5
- Molecular Weight : 302.28 g/mol
- SMILES Notation : Cc1cc(O)c(cn1)C(=O)NC@@Hc2ccc(O)cc2
The biological activity of this compound has been linked to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in its structure facilitates the scavenging of free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Neuroprotective Properties : Research indicates that it may exert protective effects on neuronal cells, possibly through modulation of neuroinflammatory responses and enhancement of neuronal survival.
Biological Activities and Therapeutic Potential
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have investigated the effects of this compound on different biological systems:
-
Neuroprotection in Animal Models :
- A study conducted on rodent models demonstrated that administration of this compound significantly reduced markers of neuroinflammation and improved cognitive function following induced oxidative stress. The results indicated a potential role in the management of neurodegenerative diseases such as Alzheimer's.
-
Anti-inflammatory Effects in Cell Cultures :
- In vitro experiments showed that this compound reduced the expression of inflammatory markers (e.g., TNF-alpha and IL-6) in human macrophage cell lines exposed to lipopolysaccharides (LPS).
-
Antimicrobial Activity :
- A series of tests revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use as an adjunct therapy in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (R)-2-(4-Hydroxy-6-methylnicotinamido)-2-(4-hydroxyphenyl)acetic acid, and how is stereochemical integrity maintained?
- Answer : The synthesis typically involves coupling 4-hydroxy-6-methylnicotinic acid with a chiral (R)-2-amino-2-(4-hydroxyphenyl)acetic acid derivative. Protecting groups (e.g., tert-butyloxycarbonyl, Boc) are used to prevent undesired side reactions during amide bond formation. Stereochemical integrity is maintained via chiral resolution techniques, such as enzymatic kinetic resolution or asymmetric catalysis, followed by HPLC validation using chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric purity .
Q. What analytical techniques are recommended for confirming the molecular structure of this compound?
- Answer : A combination of NMR (¹H, ¹³C, and 2D-COSY/HMBC for connectivity), high-resolution mass spectrometry (HRMS) for exact mass verification, and FT-IR for functional group identification is essential. X-ray crystallography can resolve stereochemistry and hydrogen bonding patterns, as demonstrated in related cephem intermediates .
Q. How are common impurities characterized during pharmaceutical synthesis of this compound?
- Answer : Impurities such as diastereomers or open-ring byproducts are identified using reversed-phase HPLC coupled with mass spectrometry (HPLC-MS). Pharmacopeial standards (e.g., Amoxicillin Related Compounds F, G) provide reference retention times and fragmentation patterns for impurity profiling .
Advanced Research Questions
Q. How can X-ray crystallography elucidate the hydrogen bonding network in this compound?
- Answer : Single-crystal X-ray diffraction reveals intermolecular interactions, such as O–H⋯O hydrogen bonds forming centrosymmetric dimers. For example, torsion angles of 7.6° and 35.1° in the nicotinamide ring indicate conformational flexibility, while intramolecular N–H⋯O bonds stabilize the structure. Data collection with a Bruker SMART CCD detector and refinement via SHELX software are standard methodologies .
Q. What metabolic pathways involve hydroxyphenylacetic acid derivatives, and how can in vitro models assess their stability?
- Answer : 4-Hydroxyphenylacetic acid is a tyrosine metabolism product, metabolized further via β-oxidation or conjugation. In vitro stability studies can utilize liver microsomes or hepatocyte assays to monitor degradation products (e.g., homovanillic acid) using LC-MS/MS. Isotopic labeling (e.g., ¹³C) tracks metabolic intermediates .
Q. How does the stereochemical configuration (R) influence biological activity, and what methods validate enantiomeric purity?
- Answer : The (R)-configuration is critical for binding to penicillin-binding proteins in β-lactam antibiotics. Enantiomeric purity is validated via polarimetry, chiral HPLC (e.g., using a cellulose-based column), or NMR with chiral shift reagents. For instance, (R)-2-amino-2-(4-hydroxyphenyl)acetic acid shows distinct ¹H NMR splitting patterns compared to its (S)-enantiomer .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
